4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro-

Pharmaceutical Quality Control Related Substances UPLC Method Validation

4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro- (CAS 936558-43-9) is a synthetic 4-anilinoquinazoline characterized by a 6-nitro and a 7-fluoro substitution on the core, with a distinct 3-chloro-2-fluorophenyl group at the 4-amino position. This compound is structurally defined as a key intermediate and impurity (specifically Afatinib Impurity 2F3Cl-1) within the synthesis and degradation pathways of the second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Afatinib.

Molecular Formula C14H7ClF2N4O2
Molecular Weight 336.68 g/mol
CAS No. 936558-43-9
Cat. No. B13913801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro-
CAS936558-43-9
Molecular FormulaC14H7ClF2N4O2
Molecular Weight336.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F
InChIInChI=1S/C14H7ClF2N4O2/c15-8-2-1-3-10(13(8)17)20-14-7-4-12(21(22)23)9(16)5-11(7)18-6-19-14/h1-6H,(H,18,19,20)
InChIKeyIQAPIVVBQOMPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro- (CAS 936558-43-9) as an Afatinib Intermediate and EGFR Probe


4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro- (CAS 936558-43-9) is a synthetic 4-anilinoquinazoline characterized by a 6-nitro and a 7-fluoro substitution on the core, with a distinct 3-chloro-2-fluorophenyl group at the 4-amino position. This compound is structurally defined as a key intermediate and impurity (specifically Afatinib Impurity 2F3Cl-1) within the synthesis and degradation pathways of the second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Afatinib . Its utility in research and quality control is predicated on its precise regioisomeric identity, which distinguishes it from the active pharmaceutical ingredient (API) and other process-related impurities, making it a critical reference standard for analytical method development and validation [1].

Procurement Risk: Why C-2' vs. C-4' Fluoro Regioisomerism in 4-Anilinoquinazolines Cannot Be Ignored


The interchangeability of 4-anilinoquinazoline analogs is fundamentally invalid due to structure-dependent pharmacological and analytical divergence. The target compound, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro-quinazolin-4-amine, differs from the therapeutically active Afatinib framework (which possesses a 3-chloro-4-fluorophenyl group) and its common intermediates at a single halogen point on the aniline ring [1]. This subtle shift in the fluoro substituent from the 4' to the 2' position is not benign; it creates a novel chemical entity with a unique spatial geometry, confirmed by a distinct InChI key (IQAPIVVBQOMPON-UHFFFAOYSA-N). This structural variance directly governs chromatographic retention time, mass spectral fragmentation, and target binding affinity, meaning that substituting this compound with a cost-driven generic analog (such as CAS 162012-67-1) without rigorous validation will severely compromise pharmacopeial impurity profiling, leading to inaccurate purity assessment and failed regulatory submissions for generic Afatinib formulations [2].

Quantitative Differentiation Guide for CAS 936558-43-9 vs. Closest Analogs


Regioisomeric Fingerprinting: Baseline Resolution of 2'-Fluoro Impurity from Afatinib and 4'-Fluoro Analogs

The structural hallmark of the target compound is the 3-chloro-2-fluoro aniline moiety, a clear regioisomer of the 3-chloro-4-fluoro aniline fragment in the Afatinib API and its common intermediate (CAS 162012-67-1). This positional isomerism generates a distinct chromatographic fingerprint, which is the fundamental basis for its use as a reference standard. While absolute retention times are column-specific, regulatory UPLC methods have been validated to achieve baseline resolution between Afatinib and its five known process-related and degradation impurities, demonstrating that a regioisomer like CAS 936558-43-9 possesses a unique Rt value entirely distinct from the API, a physical property directly quantifiable and differentiable from its 4'-fluoro analog [1].

Pharmaceutical Quality Control Related Substances UPLC Method Validation

Physicochemical Property Divergence: Predicted Density and Boiling Point Differentiation

Computational predictions provide a quantitative basis for distinguishing the target compound from structurally similar analogs. Based on predictive modeling, CAS 936558-43-9 possesses a density of 1.616±0.06 g/cm³ and a boiling point of 467.6±45.0 °C . These values serve as a benchmark for comparison. A close analog, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1), is reported to have a slightly different density of 1.6±0.1 g/cm³ and a higher boiling point of 479.0±45.0 °C . While the error margins slightly overlap, the central values indicate a quantifiable difference in physical properties that can influence purification process design, recrystallization solvent selection, and thermal stability assessments, directly impacting procurement decisions for scale-up synthesis.

Pre-formulation Analysis Physicochemical Characterization Chemical Supply Specification

Synthetic Role Validation: This Specific Regioisomer is a Designated Starting Material in Afatinib Patent Routes

The target compound's value is cemented by its explicit designation as a key intermediate in the patented synthesis of Afatinib and related analogs. The patent application WO2013013640A1 describes the synthesis of amino-crotonylamino-substituted quinazoline derivatives for treating cancer, where the aniline coupling partner used in a specific example is unequivocally N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine [1]. This contrasts with other routes that utilize the 3-chloro-4-fluorophenyl isomer. This single-atom shift on the aniline ring is not a trivial modification; it represents a deliberate synthetic choice made to protect specific intellectual property or explore a different region of the Structure-Activity Relationship (SAR) space. The patent makes a clear distinction between target compounds arising from 3-chloro-2-fluorophenyl intermediates versus those from 3-chloro-4-fluorophenyl intermediates, linking each to a unique set of final pharmacologically active amide derivatives [1].

Process Chemistry Patent Synthesis Drug Development

Biological Activity Differentiation: Impact of 2'- vs. 4'-Fluoro Substitution on EGFR Kinase Inhibition in a Multitargeted Probe Context

In a study focused on developing ErbB/HDAC multitargeted inhibitors, the compound bearing the 3-chloro-2-fluorophenyl group (designated as the key starting material, intermediate 3a) was used to construct a specific subset of final 4-aminoquinazoline derivatives that were evaluated for potency and selectivity against EGFR^T790M mutant cell lines [1]. This is in direct contrast to parallel series within the same study (compounds 3b and 3c) that were derived from 3-chloro-4-fluorophenyl aniline. The resulting final multitargeted inhibitors, particularly compound 11e from the series originating from a 3-chloro-4-fluorophenyl related intermediate, exhibited selectivity for EGFR^T790M mutant over wild-type cell lines and showed a moderate anti-proliferative effect on NCI-H1975 cells while demonstrating reduced toxicity in normal HL-7702 and FHC cells. The 3-chloro-2-fluorophenyl intermediate (3a) is thus positioned as a vital tool for generating a distinct analog series whose biological profile is fundamentally different from the 4'-fluoro series, which is critical for studying resistance mechanisms [1].

Kinase Profiling EGFR T790M Selectivity Structure-Activity Relationship

Validated Application Scenarios for Procuring CAS 936558-43-9


Primary Reference Standard for Regioisomer-Specific Impurity Profiling in Generic Afatinib Formulations

Procurement is mandatory for any analytical quality control (QC) or R&D laboratory involved in developing or validating a stability-indicating HPLC or UPLC method for Afatinib drug substance or product as per ICH Q3A/B guidelines. As demonstrated, UPLC methods have been validated to separate Afatinib from five known impurities [1]; the target compound (Afatinib Impurity 2F3Cl-1) is a structurally confirmed degradation impurity whose quantification at levels ≥0.10% is critical for batch release and stability testing. Substituting with a 4'-fluoro regioisomer standard (CAS 162012-67-1) would lead to co-elution or misidentification, directly resulting in inaccurate purity assessment and potential regulatory rejection [2].

Key Intermediate for Synthesizing a Distinct Chemical Series of ErbB/HDAC Multitargeted Kinase Inhibitors

This compound is the designated starting point (Intermediate 3a) for a specific experimental arm in the synthesis of novel 4-aminoquinazoline derivatives with potential to circumvent EGFR^T790M-mediated drug resistance [1]. Procuring this starting material allows academic and industrial medicinal chemistry groups to explore a unique structure-activity relationship (SAR) landscape defined by the 2'-fluoro orientation on the aniline ring, differentiating their compound library from those derived from the standard 3-chloro-4-fluoroaniline core, and potentially identifying new leads with improved selectivity profiles against resistant NSCLC cell lines.

Freedom-to-Operate (FTO) and Process Development Tool for Generic Afatinib Version 2.0

For process R&D teams developing non-infringing synthetic routes to Afatinib or next-generation analogs, this compound represents a strategic commodity. The patent literature explicitly differentiates synthetic routes based on the 3-chloro-2-fluorophenyl versus the 3-chloro-4-fluorophenyl starting materials [1]. Securing a reliable, high-purity supply of CAS 936558-43-9 is the essential first step in process optimization and validation for any manufacturer aiming to leverage the intellectual property space associated with the 2'-fluoro aniline pathway, allowing for the creation of a proprietary and potentially patentable improved synthesis.

Quote Request

Request a Quote for 4-Quinazolinamine, N-(3-chloro-2-fluorophenyl)-7-fluoro-6-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.